An In-depth Technical Guide to D-Galactosamine Pentaacetate: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to D-Galactosamine Pentaacetate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galactosamine pentaacetate, a fully acetylated derivative of the amino sugar D-galactosamine, is a pivotal compound in biomedical research and pharmaceutical development. Its enhanced stability and solubility in organic solvents make it a versatile intermediate for the synthesis of complex glycoconjugates and a valuable tool in glycobiology. This technical guide provides a comprehensive overview of D-Galactosamine pentaacetate, including its physicochemical properties, synthesis, and critical applications. A significant focus is placed on its use in establishing experimental models of acute liver injury, detailing the intricate signaling pathways involved. This document serves as a vital resource for researchers leveraging D-Galactosamine pentaacetate in their scientific endeavors.
Physicochemical Properties
D-Galactosamine pentaacetate is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 76375-60-5 | [2][3][4] |
| Molecular Formula | C16H23NO10 | [4] |
| Molecular Weight | 389.35 g/mol | [4] |
| Melting Point | 230 °C (decomposes) | [3][5] |
| Boiling Point | 530.2 ± 50.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol; slightly soluble in chloroform (B151607) and DMSO; less soluble in water.[1] | |
| Appearance | White to off-white crystalline powder.[1] | |
| Storage | Store in a freezer under -20°C in a dry, well-ventilated place.[3] |
Synthesis of D-Galactosamine Pentaacetate
D-Galactosamine pentaacetate is typically synthesized via the acetylation of D-galactosamine hydrochloride.[1][6] The following is a general experimental protocol for its preparation.
Experimental Protocol: Synthesis
Materials:
-
D-galactosamine hydrochloride
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable organic base)
-
4-dimethylaminopyridine (B28879) (DMAP, catalyst)
-
Anhydrous methanol
Procedure:
-
Dissolve D-galactosamine hydrochloride in a suitable organic base, such as pyridine.
-
Cool the reaction mixture to 0°C.
-
Slowly add acetic anhydride to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Remove the solvent under reduced pressure.
-
Add toluene and distill to remove residual pyridine as an azeotrope.
-
Add anhydrous methanol to the residue and stir to induce precipitation.
-
Filter the white solid, wash with cold methanol, and dry under vacuum to yield D-Galactosamine pentaacetate.
Note: The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.[1]
Applications in Research and Drug Development
D-Galactosamine pentaacetate serves as a crucial intermediate in the synthesis of various biologically active molecules and is a valuable tool in glycobiology research.
Intermediate for Pharmaceutical Synthesis
The protected hydroxyl and amino groups of D-Galactosamine pentaacetate make it an ideal building block for the synthesis of complex carbohydrates and glycoconjugates.[7] These structures are often integral components of drugs used in oncology, immunology, and antiviral therapies.[7] The stability and solubility of the pentaacetate form allow for more controlled and efficient chemical manipulations compared to the unprotected sugar.[7]
Role in Glycobiology and Cancer Research
D-Galactosamine is a fundamental component of glycoproteins and glycolipids. Aberrant glycosylation is a hallmark of cancer, leading to the expression of tumor-associated carbohydrate antigens.[8] One such antigen is the Tn antigen (GalNAcα1-O-Ser/Thr), which involves N-acetyl-D-galactosamine.[8] The expression of the related D-galactose-beta-[1->3]-N-acetyl-D-galactosamine has been observed in various adenocarcinomas, including breast, ovarian, and pancreatic cancers.[9] The enzyme responsible for the initial step of O-glycosylation, pp-GalNAc-T6, is often upregulated in cancer and is a potential therapeutic target.[10][11][12]
Induction of Acute Liver Injury in Animal Models
A primary application of D-galactosamine is in the induction of acute liver injury in experimental animal models, which closely mimics human viral hepatitis.[13] It is often co-administered with lipopolysaccharide (LPS) to create a robust and rapid model of liver failure. D-galactosamine acts as a hepatotoxic agent by depleting the intracellular pool of uridine (B1682114) nucleotides, thereby inhibiting RNA and protein synthesis and sensitizing hepatocytes to the inflammatory effects of LPS.[13]
Experimental Protocol: D-Galactosamine/LPS-Induced Acute Liver Injury in Mice
This section provides a detailed methodology for inducing acute liver failure in mice using D-galactosamine and LPS.
Materials:
-
D-galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (or other suitable strain), 6-8 weeks old
-
Appropriate animal handling and surgical tools
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Assay kits for liver function tests (e.g., ALT, AST)
-
Histology reagents (formalin, paraffin, H&E stain)
-
Reagents for Western blotting or other molecular analyses
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of Reagents: Dissolve D-GalN and LPS in sterile saline to the desired concentrations. A common dosage for D-GalN is 700-800 mg/kg, and for LPS is 10-100 µg/kg.[13][14]
-
Induction of Liver Injury: Administer D-GalN and LPS to the mice via intraperitoneal (i.p.) injection.
-
Monitoring: Observe the mice for clinical signs of distress. The peak of liver injury typically occurs 6-10 hours after injection.[13][15]
-
Sample Collection: At the desired time point (e.g., 7 hours post-injection), euthanize the mice.[15] Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold PBS and collect tissue samples.
-
Analysis:
-
Serum Analysis: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[15] Quantify pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.[15]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.
-
Molecular Analysis: Snap-freeze liver tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression (e.g., Western blotting for signaling pathway components).
-
Caption: Workflow for D-Galactosamine/LPS-induced acute liver injury model.
Signaling Pathways in D-Galactosamine/LPS-Induced Liver Injury
The hepatotoxicity induced by D-galactosamine and LPS is mediated by a complex interplay of signaling pathways, primarily involving inflammation and apoptosis.
TNF-α/NF-κB Signaling Pathway
LPS, through its interaction with Toll-like receptor 4 (TLR4) on Kupffer cells (liver-resident macrophages), triggers the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). D-galactosamine sensitizes hepatocytes to the cytotoxic effects of TNF-α. TNF-α then binds to its receptor (TNFR1) on hepatocytes, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of genes involved in inflammation and apoptosis.
Caption: Simplified TNF-α/NF-κB signaling pathway in liver injury.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including JNK, ERK, and p38 MAPK, are also activated in response to D-galactosamine/LPS-induced stress. These kinases are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell survival. Their activation contributes to the overall inflammatory response and hepatocellular damage.
Caption: General overview of the MAPK signaling cascade.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Upon activation by cellular stress signals induced by D-galactosamine and LPS, the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, further amplifying the inflammatory response and contributing to liver damage.
Caption: The NLRP3 inflammasome activation pathway.
Safety and Handling
D-Galactosamine pentaacetate should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[16] In case of contact, wash the affected area thoroughly with water.[16] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Conclusion
D-Galactosamine pentaacetate is a compound of significant interest to researchers in glycobiology and drug development. Its utility as a synthetic intermediate and its application in creating robust models of acute liver injury make it an invaluable tool. A thorough understanding of its properties, handling, and the molecular mechanisms it influences is essential for its effective and safe use in a research setting. This guide provides a foundational understanding to aid scientists in leveraging D-Galactosamine pentaacetate to advance their research goals.
References
- 1. chemsynlab.com [chemsynlab.com]
- 2. Page loading... [guidechem.com]
- 3. D-Galactosamine pentaacetate | 76375-60-5 [sigmaaldrich.com]
- 4. D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 11710828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Galactosamine pentaacetate | 76375-60-5 [chemicalbook.com]
- 6. Preparation method of N-acetyl-D-galactosamine - Eureka | Patsnap [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Common expression of the tumor marker D-galactose-beta-[1-->3]-N-acetyl-D-galactosamine by different adenocarcinomas: evidence of field effect phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. investigadores.ucu.edu.uy [investigadores.ucu.edu.uy]
- 13. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static.cymitquimica.com [static.cymitquimica.com]
